molecular formula C6H6N4O B1530913 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 55457-11-9

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Cat. No.: B1530913
CAS No.: 55457-11-9
M. Wt: 150.14 g/mol
InChI Key: LZFISJZIDHEYBQ-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (CAS 55457-11-9) is a versatile nitrogen-rich heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrazolotriazine core, bears a close resemblance to purine bases, which allows it to interact effectively with a variety of biological enzymes and receptors . This compound is primarily utilized as a building block for the development of novel pharmaceutical agents, with significant focus on kinase inhibitors . Research into related pyrazolo[1,5-a][1,3,5]triazine and pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine derivatives has demonstrated promising antitumor activity, with studies indicating that such compounds can induce apoptosis in cancer cell lines . These mechanisms include the activation of both intrinsic and extrinsic apoptotic pathways, characterized by a loss of mitochondrial membrane potential and increased caspase-8 activity . As such, this chemical scaffold is being explored for potential applications in treating inflammatory diseases and certain types of cancer . For research purposes only. Not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5-7-3-8-6(11)10(5)9-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFISJZIDHEYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304716
Record name 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55457-11-9
Record name 55457-11-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167058
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Summary:

  • Starting Material: 5-Aminopyrazole derivatives (e.g., 5-aminopyrazole)
  • Step 1: Reaction with ethoxycarbonyl isothiocyanate in dry tetrahydrofuran (THF) at 0 °C, added dropwise to form N-carbethoxythiourea intermediates.
  • Step 2: Microwave irradiation at 100 °C for 5 minutes to promote cyclization.
  • Step 3: Addition of aqueous sodium hydroxide (2N), followed by microwave heating at 80 °C for 3 minutes to complete ring closure forming 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one.
  • Step 4: S-methylation of the sulfur atom using methyl iodide (MeI) in basic ethanol at room temperature for 15–30 minutes, yielding 2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one derivatives.
  • Step 5: Optional chlorination at C4 using POCl3 and N,N-dimethylaniline at 110 °C for 3 hours to obtain chlorinated intermediates.

Advantages:

  • Avoids purification of intermediates by performing all steps in the same vessel.
  • Microwave heating enhances reaction rates and yields.
  • Yields for key intermediates and final products are excellent (e.g., 94% for intermediate cyclization, 76% for methylation).
  • Scalable to gram quantities.

Reaction Scheme Overview:

Step Reagents/Conditions Product Type Yield (%)
1 Ethoxycarbonyl isothiocyanate, THF, 0 °C N-carbethoxythiourea intermediate -
2 Microwave, 100 °C, 5 min 2-thioxo-1H-pyrazolo[1,5-a]triazin-4-one 94
3 NaOH 2N, microwave, 80 °C, 3 min Cyclized product -
4 Methyl iodide, NaOH 2N, EtOH, r.t., 15–30 min 2-(Methylsulfanyl) derivative 76
5 POCl3, N,N-dimethylaniline, 110 °C, 3 h 4-Chloro derivative 94

This method was detailed in a 2021 study emphasizing the sustainable and efficient synthesis of pyrazolo[1,5-a]triazines using microwave-assisted chemistry.

Cyclization of 3-Aminopyrazole Derivatives

Another classical approach involves the cyclization of 3-aminopyrazoles with reagents providing carbon and nitrogen atoms to form the triazine ring.

Key Methods:

  • Four-bond formation cyclization: Reaction of 3-aminopyrazoles with formaldehyde and primary amines at room temperature in methanol, yielding tetrahydropyrazolo[1,5-a]triazines with yields between 83-95%.

  • Three-bond formation cyclization: Reaction with aryl cyanates in acetone to form aryloxy-substituted pyrazolo[1,5-a]triazines.

  • Two-bond formation cyclization: Refluxing acetamidine and cyanogen bromide in methanol to yield 4-amino-2-methyl-7-phenylpyrazolo[1,5-a]triazine with moderate yields (~42%).

  • Intramolecular cyclization: For example, refluxing N-acyl-2-cyanoacetylthiosemicarbazide in 5% KOH solution to simultaneously form both pyrazole and triazine rings, yielding 7-oxo-4-thioxopyrazolo[1,5-a]triazines in 55-92% yields.

Ring Transformation Reactions

This approach involves converting pre-existing fused bicyclic systems into the pyrazolo[1,5-a]triazine scaffold via ring transformation. This method is less common but offers alternative routes when starting materials contain related heterocyclic cores.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Microwave-Assisted One-Pot Synthesis 5-Aminopyrazole derivatives Ethoxycarbonyl isothiocyanate, NaOH, MeI, microwave heating 70-94 Fast, efficient, scalable, avoids intermediate purification
Four-Bond Cyclization 3-Aminopyrazoles Formaldehyde, primary amines, MeOH, room temp 83-95 Simple, mild conditions
Three-Bond Cyclization 3-Aminopyrazoles Aryl cyanates, acetone Moderate Produces aryloxy-substituted derivatives
Two-Bond Cyclization Acetamidine, cyanogen bromide Methanol, reflux ~42 Moderate yield, specific substitution pattern
Intramolecular Cyclization N-acyl-2-cyanoacetylthiosemicarbazide 5% KOH, reflux 55-92 Forms both rings simultaneously
Ring Transformation Related bicyclic heterocycles Various Variable Alternative approach for scaffold conversion

Research Findings and Notes

  • The microwave-assisted method notably reduces reaction times from hours to minutes, enhancing throughput and sustainability.
  • Solvent choice is critical; THF improves solubility and reaction efficiency compared to ethyl acetate in the microwave method.
  • Chlorination at C4 position using POCl3 requires careful handling and purification due to sensitivity and side reactions.
  • NMR and IR spectral analyses confirm the structure of the synthesized compounds, favoring the pyrazolo[1,5-a]triazin-4(3H)-one tautomeric form.
  • The diversity of substituents introduced via these methods allows for the synthesis of multifunctional derivatives useful in further bioactive compound development.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction to simpler structures using reducing agents such as sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenating agents (e.g., bromine) in presence of light or catalysts.

Major Products

  • Oxidation: : Formation of oxidized derivatives with altered functional groups.

  • Reduction: : Formation of reduced derivatives, often involving hydrogenation.

  • Substitution: : Formation of substituted derivatives with new functional groups attached to the ring system.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable case study demonstrated that a modified version of this compound effectively reduced tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .

Antiviral Properties
Another area of interest is the antiviral activity of 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one. Research has suggested that this compound can inhibit viral replication in vitro. A study focusing on its efficacy against RNA viruses found that it significantly decreased viral load in treated cells compared to controls .

Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of this compound. It has been shown to exhibit antioxidant properties that protect neuronal cells from oxidative stress-induced damage. A study indicated that treatment with this compound improved cognitive function in animal models of neurodegenerative diseases .

Agricultural Applications

Plant Growth Regulators
In agricultural science, this compound has been studied as a potential plant growth regulator. It has been observed to enhance seed germination and promote root development in various crops. Field trials demonstrated that application of this compound resulted in increased yield and improved stress resistance in plants under drought conditions .

Pesticidal Activity
Additionally, the compound has shown potential as a pesticide. Its efficacy against certain pests and pathogens makes it a candidate for developing eco-friendly agricultural solutions. Laboratory studies have reported that formulations containing this compound effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Material Science

Polymer Synthesis
In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve their stability and performance under extreme conditions .

Nanotechnology Applications
The compound's unique structure allows it to be used in nanotechnology for creating nanoscale materials with specific functionalities. Studies have explored its application in developing nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer activityInhibits cancer cell proliferation via kinase inhibition; reduces tumor growth .
Antiviral propertiesDecreases viral load in RNA virus infections .
Neuroprotective effectsProtects neuronal cells from oxidative stress; improves cognitive function .
Agricultural SciencePlant growth regulatorEnhances seed germination; increases crop yield under drought conditions .
Pesticidal activityReduces pest populations while preserving beneficial insects .
Material SciencePolymer synthesisImproves thermal and mechanical properties of polymers .
NanotechnologyUsed in drug delivery systems for enhanced bioavailability .

Mechanism of Action

The mechanism by which 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one exerts its effects involves binding to specific molecular targets. This binding can alter the activity of enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways involved depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Aminopyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

  • 7-Chloropyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

  • 7-Phenylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Uniqueness

Compared to these similar compounds, 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one stands out due to its specific methyl group at the 7-position, which can significantly influence its reactivity and interaction with other molecules

Biological Activity

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one (CAS Number: 55457-11-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including recent studies and structure-activity relationship analyses.

  • Molecular Formula : C₆H₆N₄O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 55457-11-9
  • InChI Key : LZFISJZIDHEYBQ-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its structural properties. Key areas of research include:

  • Anticancer Activity :
    • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential. For instance, studies have demonstrated its efficacy against DLD-1 and HT-29 colorectal cancer cell lines, where it triggered apoptosis via caspase-8 pathways and increased levels of p53 protein .
    • Thymidine Phosphorylase Inhibition : Research indicates that derivatives of this compound can inhibit thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. This inhibition correlates with decreased tumor cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has shown promise in inhibiting bronchial inflammation and may be beneficial in treating central nervous system disorders such as schizophrenia and Alzheimer's disease .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has revealed that modifications to the pyrazolo[1,5-A][1,3,5]triazin core can significantly influence biological activity. For example:

  • Substituents at various positions on the pyrazolo ring affect the potency against TP and other targets.
  • A series of analogs were synthesized and tested for their inhibitory effects on TP, demonstrating varying degrees of activity that suggest a relationship between substituent type and biological effect .

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Chui et al. (2020)Developed pyrazolo derivatives that exhibited significant TP inhibition; compounds showed anti-tumor activity through a decrease in angiogenesis markers .
Bera et al. (2020)Synthesized a series of 2-thioxo derivatives with mixed TP inhibition properties; pharmacological evaluations indicated potential antiangiogenic effects .
Zhu et al. (2020)Conducted QSAR modeling to predict the cytotoxic effects of pyrazole analogs against Ehrlich Ascites Carcinoma cells .

Q & A

Q. What are the common synthetic routes for 7-methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one?

A two-step procedure is widely used:

Intermediate formation : React 5-aminopyrazole derivatives with ethoxycarbonyl isocyanate/thiocyanate to form N-ethoxycarbonyl-N’-(pyrazol-3-yl) ureas/thioureas.

Cyclization : Treat the intermediate with sodium ethoxide to induce intramolecular cyclization, yielding the triazinone core. Microwave-assisted methods improve efficiency, enabling multi-gram synthesis with yields >70% .
Key conditions : Solvent (AcOH or EtOH), temperature (reflux), and catalyst (e.g., pivalic acid for C-H arylation).

Q. How is this compound characterized?

Core techniques include:

  • NMR spectroscopy : Distinct 1H NMR signals for methyl groups (δ 2.4–3.0 ppm) and aromatic protons (δ 6.7–8.1 ppm). 13C NMR confirms carbonyl (C=O) at ~160 ppm .
  • Mass spectrometry : Molecular ion peaks align with calculated m/z (e.g., 231.1 [M+H]+ for dichloromethyl derivatives) .
  • IR spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-N (~1520 cm⁻¹) .

Table 1 : Representative Spectral Data for 7-Methyl Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
2-Dichloromethyl-4,7-dimethyl2.49 (s, Me), 6.69 (s, H-8)14.5 (Me), 158.8 (C=O)1681 (C=O), 1603 (C=N)

Advanced Research Questions

Q. How can contradictory yields in C-H arylation be resolved?

Yields vary with substituent position:

  • Para/meta-substituted aryl bromides : Moderate to good yields (50–80%) due to steric and electronic compatibility.
  • Ortho-substituted bromides : Lower yields (<40%) due to steric hindrance.
    Optimization strategies :
  • Use Pd(OAc)₂ (5–10 mol%) with XPhos ligand.
  • Additives like pivalic acid enhance regioselectivity .

Q. What computational methods support mechanistic studies?

  • DFT calculations : Model transition states to explain regioselectivity in C-H activation.
  • Molecular docking : Predict binding affinity for targets like CDK2 (e.g., pyrazolo-triazines show Ki < 100 nM) .
    Example : Docking studies reveal hydrogen bonding between the triazinone carbonyl and CDK2’s hinge region .

Q. How are bioactivity assays designed for this scaffold?

  • In vitro kinase assays : Measure IC₅₀ against CDK2/cyclin E using ATP-coupled enzymatic assays.
  • Apoptosis studies : Flow cytometry (Annexin V/PI staining) validates pro-apoptotic effects in cancer cell lines .
    Critical controls : Include roscovitine (positive control) and vehicle-treated cells.

Table 2 : Bioactivity Data for Selected Derivatives

CompoundCDK2 IC₅₀ (nM)Anticancer Activity (IC₅₀, μM)
8-Aryl-substituted851.2 (MCF-7)
2-(Methylthio) derivative1202.5 (A549)

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug design : Introduce phosphate groups at the 4-position.
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

Q. What strategies improve synthetic scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
  • Flow chemistry : Continuous processing minimizes byproducts in multi-gram reactions .

Data Interpretation and Validation

Q. How to validate NMR assignments for complex derivatives?

  • 2D NMR : HSQC and HMBC correlate 1H-13C signals (e.g., confirming H-8 coupling to C-8 at ~95 ppm) .
  • Isotopic labeling : Synthesize 15N-labeled analogs to resolve overlapping signals .

Q. Resolving discrepancies in melting points across studies

  • Crystallinity : Recrystallize from MeCN/H₂O to obtain uniform polymorphs.
  • DSC analysis : Verify purity (>95%) and phase transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 2
7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

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